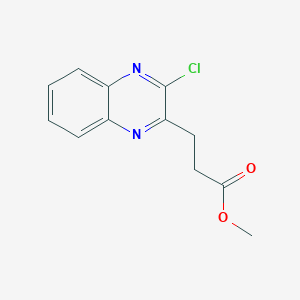

![molecular formula C18H14N2O4 B1452274 4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid CAS No. 1170248-52-8](/img/structure/B1452274.png)

4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid

Vue d'ensemble

Description

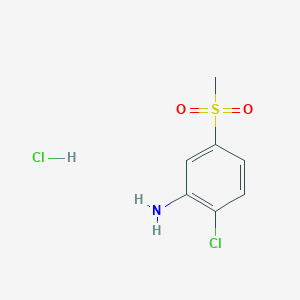

“4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid” is a complex organic compound that contains a pyrimidine ring, which is a basic structure in many biological compounds . The compound also contains a benzoic acid moiety, which is a common feature in various pharmaceuticals .

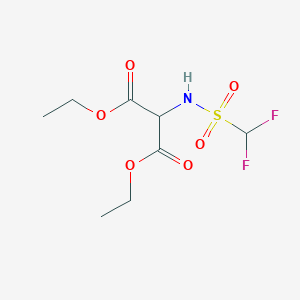

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a benzene ring via an ether linkage . The benzene ring carries a carboxylic acid functional group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers .

Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation . The ether linkage could potentially be cleaved under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The compound’s solubility would depend on factors such as its overall polarity and the solvent used .

Applications De Recherche Scientifique

Medicinal Chemistry: Antiviral Agents

This compound has been explored for its potential in creating novel antiviral agents. Researchers have synthesized derivatives by replacing the glutamic acid part of Pemetrexed, a commercial drug, with various amines. These derivatives exhibited higher antiviral activity against Newcastle disease virus compared to Pemetrexed .

Organic Synthesis: Protodeboronation

In organic synthesis, this compound could be involved in the protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules .

Pharmacology: Enzyme Inhibition

The pyrimidinyl moiety present in the compound is structurally similar to pyrrolo[2,3-d]pyrimidine, which is known for its biological activities, including enzyme inhibition. This makes it a candidate for the development of new pharmacological inhibitors .

Biochemistry: Metabolite Synthesis

In biochemistry, this compound is used in the preparation of metabolites for drugs like Pemetrexed. Understanding its role in metabolite synthesis can help in the development of better therapeutic agents .

Molecular Biology: Nucleoside Modification

The compound’s structure suggests potential applications in the modification of nucleoside antibiotics, which could lead to the development of new antiviral drugs with improved potency .

Analytical Chemistry: Characterization Techniques

The synthesized derivatives of this compound are characterized using techniques like NMR, LCMS, and FT-IR. This showcases the compound’s utility in analytical chemistry for identifying and understanding new substances .

Organic Chemistry: Suzuki–Miyaura Coupling

The boronic ester derivatives of this compound could be used in Suzuki–Miyaura coupling reactions, which are pivotal in cross-coupling organic compounds to form biaryl systems .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit antiviral activity, suggesting that this compound may also target viral proteins or enzymes .

Mode of Action

Compounds with similar structures have been shown to inhibit viral replication, suggesting that this compound may interact with its targets to prevent the replication of viruses .

Biochemical Pathways

It can be inferred that the compound may interfere with the viral replication pathway, given its potential antiviral activity .

Result of Action

Based on the potential antiviral activity of similar compounds, it can be inferred that this compound may inhibit viral replication, thereby preventing the spread of the virus within the host organism .

Propriétés

IUPAC Name |

4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-23-15-3-2-4-16(9-15)24-18-19-10-14(11-20-18)12-5-7-13(8-6-12)17(21)22/h2-11H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOQCPCHFWOQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)